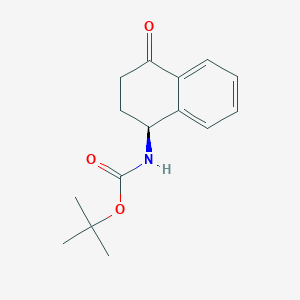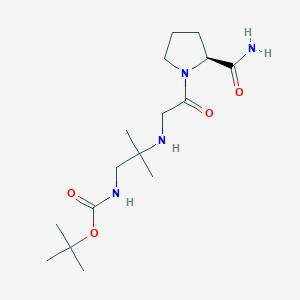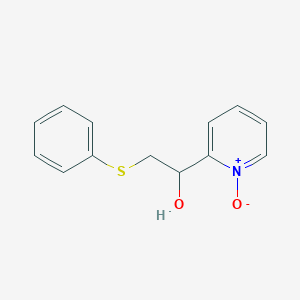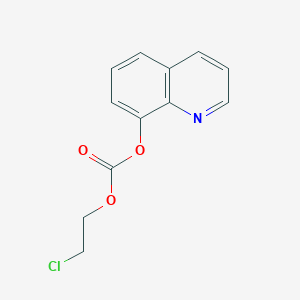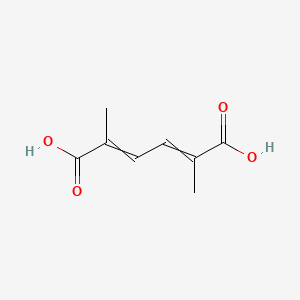
2,5-Dimethylhexa-2,4-dienedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylhexa-2,4-dienedioic acid is an organic compound with the molecular formula C8H10O4 It is a dicarboxylic acid with two methyl groups and two double bonds in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylhexa-2,4-dienedioic acid can be achieved through several methods. One common approach involves the reaction of 2,5-dimethyl-2,4-hexadiene with an oxidizing agent to introduce the carboxylic acid groups. The reaction conditions typically include the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium. The reaction is carried out at elevated temperatures to ensure complete oxidation of the diene to the corresponding dicarboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 2,5-dimethyl-2,4-hexadiene using a metal catalyst such as palladium or platinum. The process is conducted in a continuous flow reactor to achieve high yields and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the oxidation process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylhexa-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more highly oxidized derivatives.
Reduction: Reduction of the double bonds can lead to the formation of saturated dicarboxylic acids.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents in acidic or basic media.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Alcohols, amines, and other nucleophiles in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Formation of more highly oxidized derivatives such as carboxylic acids and ketones.
Reduction: Formation of saturated dicarboxylic acids.
Substitution: Formation of esters, amides, and other functionalized derivatives.
Scientific Research Applications
2,5-Dimethylhexa-2,4-dienedioic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving dicarboxylic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethylhexa-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-2,4-hexadiene: A related compound with a similar structure but lacking the carboxylic acid groups.
2,5-Dimethylmuconic acid: Another dicarboxylic acid with a similar structure but different substitution pattern.
Uniqueness
2,5-Dimethylhexa-2,4-dienedioic acid is unique due to the presence of both double bonds and carboxylic acid groups in its structure. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C8H10O4 |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
2,5-dimethylhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C8H10O4/c1-5(7(9)10)3-4-6(2)8(11)12/h3-4H,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
HVMNFKUBOVSQCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=C(C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


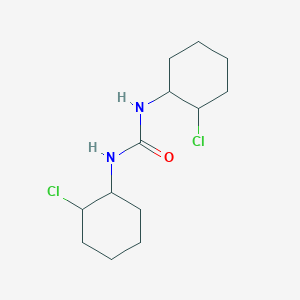
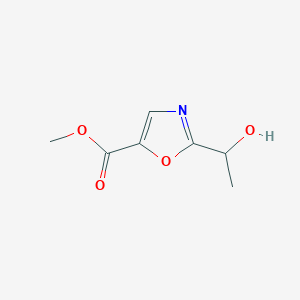
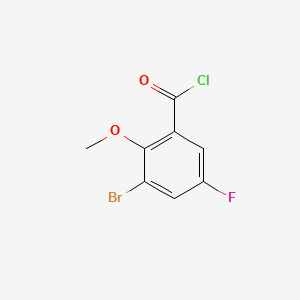
![3-(4-chloro-3-nitro-phenyl)-N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]prop-2-enamide](/img/structure/B14015016.png)
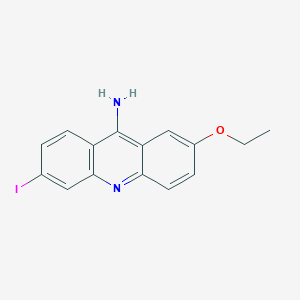
![4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol](/img/structure/B14015037.png)



